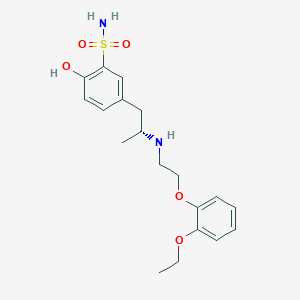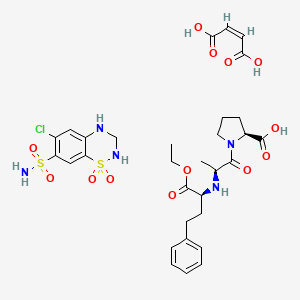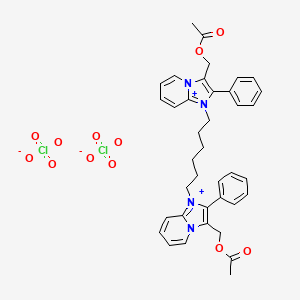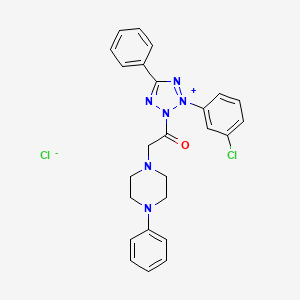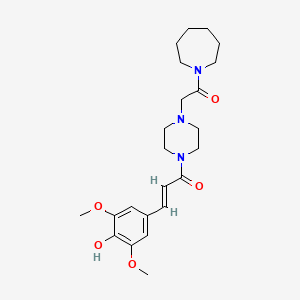
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is a complex organic compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and hydroxy groups in the cinnamoyl moiety contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethoxy-4-hydroxycinnamic acid: This can be achieved through the esterification of 3,5-dimethoxy-4-hydroxybenzaldehyde with malonic acid, followed by decarboxylation.
Formation of the cinnamoyl chloride: The cinnamic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with hexahydroazepine: The cinnamoyl chloride is reacted with hexahydroazepine in the presence of a base such as triethylamine to form the intermediate amide.
Introduction of the piperazine moiety: The intermediate amide is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the saturated cinnamoyl derivative.
Substitution: Formation of demethylated or substituted derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- N-(3,4-Dimethoxycinnamoyl)anthranilic acid
- N-(3,4-Dihydroxycinnamoyl)anthranilic acid
Uniqueness
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
57061-77-5 |
|---|---|
Formule moléculaire |
C23H33N3O5 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(E)-1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H33N3O5/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25/h7-8,15-16,29H,3-6,9-14,17H2,1-2H3/b8-7+ |
Clé InChI |
WXBSCAIHDQWKBV-BQYQJAHWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

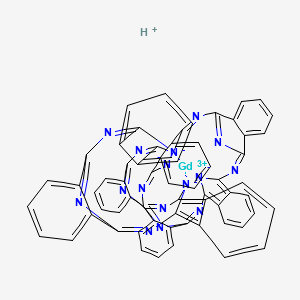
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
